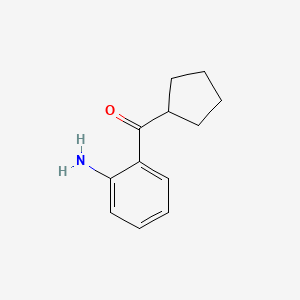

2-Cyclopentanecarbonylaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-aminophenyl)-cyclopentylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c13-11-8-4-3-7-10(11)12(14)9-5-1-2-6-9/h3-4,7-9H,1-2,5-6,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIBMIYFKYMRDBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)C2=CC=CC=C2N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Cyclopentanecarbonylaniline

Classical Amide Bond Formation Strategies

Traditional methods for creating the amide linkage in 2-Cyclopentanecarbonylaniline are reliable and widely documented. These strategies typically involve the reaction of an amine with a carboxylic acid derivative or the use of coupling agents to facilitate the direct reaction between the carboxylic acid and the amine.

Acylation Reactions with Cyclopentanecarboxylic Acid Derivatives

A primary and straightforward method for synthesizing this compound is through the acylation of an aniline (B41778). This involves reacting the amino group of aniline with an activated form of cyclopentanecarboxylic acid. The most common activated derivatives are acyl chlorides and acid anhydrides.

The reaction of aniline with cyclopentanecarbonyl chloride is a classic example of the Schotten-Baumann reaction. This process is typically rapid and exothermic. It is often performed in the presence of a base, such as pyridine (B92270) or aqueous sodium hydroxide, to neutralize the hydrochloric acid byproduct, which in turn drives the reaction to completion. pearson.comdoubtnut.comlibretexts.org The general mechanism involves the nucleophilic attack of the aniline's nitrogen atom on the electrophilic carbonyl carbon of the acyl chloride.

Alternatively, cyclopentanecarboxylic anhydride (B1165640) can be used. This reaction is generally less vigorous than with acyl chlorides and produces cyclopentanecarboxylic acid as a byproduct, which can be removed by a basic workup. doubtnut.com

Table 1: Comparison of Acylating Agents for Aniline

| Acylating Agent | Typical Conditions | Byproduct | Reactivity |

|---|---|---|---|

| Cyclopentanecarbonyl chloride | Inert solvent (e.g., DCM, THF), Base (e.g., Pyridine, Et3N), 0°C to RT | HCl | High |

Coupling Reagent-Mediated Syntheses

To avoid the need for preparing reactive acyl derivatives, coupling reagents are extensively used to facilitate the direct formation of an amide bond between cyclopentanecarboxylic acid and aniline. These reagents activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine. nih.gov This approach is common in peptide synthesis but is broadly applicable to amide formation. americanpeptidesociety.orguniurb.it

Common classes of coupling reagents include:

Carbodiimides: Reagents like Dicyclohexylcarbodiimide (DCC) and N,N'-Diisopropylcarbodiimide (DIC) are widely used. americanpeptidesociety.orgpeptide.com They activate the carboxylic acid to form an O-acylisourea intermediate, which then reacts with aniline. americanpeptidesociety.org To minimize side reactions and potential racemization (if chiral centers were present), additives like 1-Hydroxybenzotriazole (HOBt) are often included. nih.govamericanpeptidesociety.orgpeptide.com Water-soluble carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are also popular as the urea (B33335) byproduct can be easily removed through an aqueous workup. nih.govpeptide.com

Phosphonium (B103445) Salts: Reagents such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) are highly efficient. peptide.com They generate highly reactive OBt active esters in situ.

Aminium/Uronium Salts: Reagents like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) are among the most effective coupling agents, known for fast reaction times and high yields. peptide.com HATU is particularly noted for reducing side reactions. peptide.com

Table 2: Common Coupling Reagents for Amide Synthesis

| Reagent Class | Examples | Additive (often used) | Key Features |

|---|---|---|---|

| Carbodiimide (B86325) | DCC, DIC, EDC | HOBt, HOAt | Cost-effective; Byproduct removal can be challenging (DCC) or simple (EDC). nih.govamericanpeptidesociety.orgpeptide.com |

| Phosphonium | BOP, PyBOP | None required | High reactivity, good for sterically hindered substrates. peptide.com |

Advanced and Green Synthetic Approaches

Modern synthetic chemistry emphasizes the development of more sustainable, efficient, and atom-economical methods. These principles have been applied to amide bond formation, leading to advanced protocols for synthesizing compounds like this compound.

Catalytic Synthesis Protocols (e.g., Transition Metal Catalysis)

Transition metal catalysis offers powerful alternatives to classical methods. For instance, ruthenium(II)-catalyzed reactions have been developed for the ortho-acylation of aniline derivatives, which could be adapted for the synthesis of specific substituted versions of this compound. rsc.org These methods often involve directing groups to achieve high regioselectivity. Other catalytic systems, such as those based on rhodium, can be used in decarbonylative coupling reactions, providing novel pathways to related structures. nih.gov Heterogeneous catalysts, like zeolites, have also been employed in gas-phase reactions involving aniline to produce more complex molecules, demonstrating the potential for catalytic routes in industrial applications. rsc.org

Sustainable and Environmentally Benign Methodologies (Green Chemistry Principles)

Adherence to green chemistry principles aims to reduce the environmental impact of chemical synthesis. ijpsjournal.com For the synthesis of this compound, this can involve:

Use of Greener Solvents: Replacing hazardous solvents like dichloromethane (B109758) or DMF with more benign alternatives such as water, ethanol, or even performing reactions under solvent-free conditions. researchgate.net

Catalytic Reactions: Using catalysts instead of stoichiometric reagents reduces waste. Boronic acids, for example, have been explored as catalysts for direct amidation under dehydrating conditions.

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. Direct amidation, where water is the only byproduct, is a prime example of an atom-economical reaction.

Recent research focuses on direct amidation reactions in environmentally friendly solvents like water, often without the need for any catalyst, which represents a significant advancement in green synthesis.

Microwave-Assisted and Sonochemical Syntheses

The use of alternative energy sources like microwave irradiation and ultrasound can dramatically enhance the efficiency of chemical reactions.

Microwave-assisted synthesis has been shown to significantly reduce reaction times, often from hours to minutes, while increasing product yields. ekb.egnih.govmdpi.comasianpubs.org In the context of synthesizing this compound, direct amidation of cyclopentanecarboxylic acid and aniline can be accelerated using microwave heating, sometimes in the absence of a solvent or with a high-boiling, green solvent like acetic acid. nih.govnih.gov This technique is highly effective for overcoming activation energy barriers and is a cornerstone of modern high-throughput synthesis. asianpubs.orgnih.gov

Sonochemistry , the application of ultrasound to chemical reactions, can also promote amide bond formation. The phenomenon of acoustic cavitation creates localized hot spots with extreme temperatures and pressures, which can enhance reaction rates and yields. While less common than microwave synthesis for this specific transformation, it represents another green technique for energy-efficient synthesis.

Table 3: Comparison of Conventional vs. Advanced Synthesis Techniques

| Parameter | Conventional Heating | Microwave-Assisted | Sonochemistry |

|---|---|---|---|

| Reaction Time | Hours to days | Seconds to minutes nih.govasianpubs.org | Minutes to hours |

| Energy Input | Bulk, inefficient heating | Direct, efficient heating of polar molecules | Localized high energy via cavitation |

| Yields | Often moderate to good | Often improved nih.govasianpubs.org | Can be improved |

| Side Reactions | Can be significant | Often reduced due to short reaction times | Can alter reaction pathways |

| Green Aspect | High energy consumption | Reduced energy consumption, often allows for solvent-free conditions ijpsjournal.comresearchgate.net | Energy efficient |

Flow Chemistry and Continuous Processing Techniques

The synthesis of amides, a cornerstone reaction in pharmaceutical and chemical manufacturing, has increasingly benefited from the adoption of flow chemistry and continuous processing techniques. nih.govresearchgate.netresearchgate.net These methodologies offer significant advantages over traditional batch processing, including enhanced heat and mass transfer, precise control over reaction parameters, improved safety profiles, and greater scalability. azolifesciences.comresearchgate.netdrreddys.com For the synthesis of a compound like this compound, which involves a standard amide bond formation, transitioning from batch to continuous flow can lead to substantial process optimization. drreddys.com

In a typical continuous flow setup for amidation, streams of the carboxylic acid (cyclopentanecarboxylic acid) and the amine (aniline), along with any necessary coupling agents or catalysts, are pumped from separate reservoirs. thieme-connect.de They converge in a micromixer, which ensures rapid and efficient mixing, before entering a heated reactor coil or a packed-bed reactor. drreddys.com The controlled environment of the flow reactor allows for the use of higher temperatures and pressures than are safely achievable in large batch reactors, often leading to dramatically reduced reaction times and purer products with more consistent quality. researchgate.netamidetech.com The continuous nature of the process minimizes the accumulation of hazardous reagents or unstable intermediates, thereby enhancing operational safety. azolifesciences.com

The advantages of continuous processing over batch synthesis for amide formation are summarized in the table below.

| Feature | Batch Processing | Flow Chemistry / Continuous Processing |

| Heat Transfer | Limited by surface area-to-volume ratio; potential for hot spots. | High surface area-to-volume ratio allows for efficient and uniform heating. azolifesciences.com |

| Mass Transfer | Mixing efficiency can decrease significantly upon scale-up. | Efficient and rapid mixing is maintained regardless of scale. amidetech.com |

| Safety | Large volumes of reagents and solvents pose higher risks. | Small reactor volumes minimize the quantity of hazardous material at any given time. azolifesciences.com |

| Reaction Time | Often requires longer reaction times for completion. | Significantly shorter residence times are typically required. amidetech.com |

| Scalability | Scale-up can be complex and non-linear ("scaling up"). | Production is increased by running the system for longer ("scaling out"). researchgate.net |

| Product Quality | Potential for batch-to-batch variability. | High consistency and reproducibility, often yielding purer products. researchgate.net |

This technology has been successfully applied to the synthesis of various Active Pharmaceutical Ingredients (APIs) where an amide bond formation is a key step. drreddys.com By integrating reaction, work-up, and purification steps into a single continuous line, these processes can significantly reduce manufacturing footprint, cost, and waste generation. nih.govresearchgate.net

Mechanistic Investigations of Synthetic Pathways

Characterization of Reaction Intermediates

The formation of the amide bond in this compound from cyclopentanecarboxylic acid and aniline, like most amidation reactions, proceeds through a series of reactive intermediates. The most common pathway involves the initial "activation" of the carboxylic acid's carboxyl group to create a better leaving group, facilitating nucleophilic attack by the amine. rsc.org

When coupling reagents such as carbodiimides (e.g., DCC) are used, the carboxylic acid attacks the carbodiimide to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by aniline. The reaction proceeds via a tetrahedral intermediate, which subsequently collapses to form the amide bond and a urea byproduct. masterorganicchemistry.com

The central, albeit transient, species in the nucleophilic acyl substitution step is the tetrahedral intermediate . libretexts.org This species forms when the nitrogen atom of aniline attacks the activated carbonyl carbon of the cyclopentanecarboxylic acid derivative. This intermediate is characterized by an sp³-hybridized carbon atom that was formerly the sp² carbonyl carbon. Due to their high reactivity and short lifetimes, these intermediates are typically not isolated and are characterized through indirect methods, such as kinetic studies and computational modeling. However, in specific sterically constrained systems, the crystal structure of a stable tetrahedral intermediate has been successfully characterized, providing direct evidence for its existence on the reaction coordinate. acs.orgnih.gov

In uncatalyzed thermal amidation, mechanistic studies suggest the reaction avoids the formation of zwitterionic ammonium (B1175870) carboxylate salts as productive intermediates. Instead, a neutral pathway involving a hydrogen-bonded dimer of the carboxylic acid is proposed to be more accessible, from which a concerted or stepwise water elimination occurs. researchgate.net

Enzymatic strategies for amide bond formation utilize different intermediates. For instance, ATP-grasp enzymes activate the carboxylic acid by forming a high-energy acylphosphate intermediate, which is then attacked by the amine. nih.gov

Transition State Analysis and Reaction Energetics

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the reaction mechanisms of amide bond formation by mapping the potential energy surface and characterizing the transition states. rsc.orgnih.gov These studies provide detailed insights into the energy barriers that govern reaction rates and can help rationalize the efficiency of different catalytic systems. researchgate.netnih.govrsc.org

For the direct thermal condensation of a carboxylic acid and an amine, DFT calculations have been used to compare different mechanistic pathways. Studies have shown that a reaction mechanism involving zwitterionic intermediates is energetically unfavorable in nonpolar solvents. A neutral pathway, which may involve a carboxylic acid dimer, presents a more accessible route and is more consistent with kinetic modeling. researchgate.net

In catalyzed reactions, such as the transamidation of secondary amides with amines using an Al₂O₃ catalyst, DFT calculations have been employed to model the free energy profile. rsc.orgrsc.orgresearchgate.net These models show the catalyst forming a complex with the reactant molecules, and the intrinsic reaction coordinates (IRCs) can be calculated to confirm the structure of the transition state connecting the intermediate to the product. rsc.org For a model transamidation reaction, a free energy profile has been calculated, identifying distinct transition states for the key bond-forming and bond-breaking steps. rsc.org

The table below presents representative calculated free energy barriers for steps involved in amide hydrolysis (the reverse of formation) and a related amine-aldehyde condensation, illustrating the magnitude of these energetic hurdles.

| Reaction / Process | System Studied | Method | Calculated Free Energy Barrier (kcal/mol) | Reference(s) |

| Amide Hydrolysis (Tetrahedral Intermediate Formation) | Formamide + OH⁻ | First-Principles | 21.6 | nih.gov |

| Amide Hydrolysis (Tetrahedral Intermediate Formation) | N-methylacetamide + OH⁻ | First-Principles | 22.7 | nih.gov |

| Amine-Aldehyde Condensation (TS for H₂O formation) | Generic Amine + Aldehyde | DFT | 27.9 | mdpi.com |

| Amide Formation (Amine-assisted H₂ elimination) | Aryl Epoxide + Amine (Ru-catalyzed) | DFT | 28.0 | rsc.org |

These computational studies are crucial for understanding how catalysts function to lower activation barriers and for the rational design of more efficient synthetic protocols for molecules like this compound. rsc.org

Stereochemical Control and Asymmetric Synthesis in Analogue Preparation

While this compound itself is an achiral molecule, the synthesis of its analogues bearing substituents on the cyclopentane (B165970) ring necessitates precise control over stereochemistry. The cyclopentane framework is a common motif in bioactive compounds, and its stereocontrolled synthesis is a significant area of research. researchgate.net Asymmetric synthesis of analogues of this compound would rely on the preparation of enantiomerically enriched cyclopentanecarboxylic acid derivatives, which can then be coupled with aniline.

Several powerful strategies have been developed for the asymmetric synthesis of highly substituted cyclopentanes. nih.gov These methods often involve catalytic cascade or domino reactions that can construct the carbocyclic ring and install multiple stereocenters in a single operation with high levels of stereoselectivity. nih.govmdpi.com

Key approaches for accessing chiral cyclopentanecarboxylic acid precursors include:

Catalytic Asymmetric [3+2] Cycloadditions: This strategy involves the reaction of a three-carbon component with a two-carbon component to form the five-membered ring. For example, palladium-catalyzed reactions of trimethylenemethane with electron-deficient alkenes can generate chiral cyclopentanes. frontiersin.org

Organocatalyzed Cascade Reactions: A multicatalytic approach using a secondary amine and an N-heterocyclic carbene (NHC) catalyst can facilitate a formal [3+2] reaction between 1,3-dicarbonyl compounds and α,β-unsaturated aldehydes to yield densely functionalized cyclopentanones with high enantioselectivity. nih.gov These cyclopentanones can serve as versatile intermediates for further elaboration into carboxylic acid derivatives.

Domino Michael Addition/Intramolecular Cyclization: The asymmetric synthesis of functionalized 2-aminocyclopentane-1-carboxylic acid derivatives has been achieved through a domino reaction initiated by the Michael addition of a chiral lithium amide to a linear dienoate ester, followed by an intramolecular cyclization. mdpi.com

The table below summarizes some modern asymmetric methods applicable to the synthesis of chiral cyclopentane building blocks.

| Asymmetric Strategy | Key Reagents/Catalysts | Type of Product | Stereoselectivity | Reference(s) |

| Domino Michael/Cyclization | Chiral Lithium Amide | Aminocyclopentane Carboxylate | 3:1 diastereomeric ratio | mdpi.com |

| Multicatalytic Cascade | Secondary Amine / NHC | Functionalized Cyclopentanone | High enantioselectivities | nih.gov |

| Rhodium-Catalyzed Domino Sequence | Vinyldiazoacetates / Rhodium Catalyst | Substituted Cyclopentane | 99% ee, >97:3 dr | nih.gov |

| Chemo- and Diastereo-selective (3+2) Cycloaddition | NaOH / D-A Cyclopropanes | Spiro-cyclopentane | Single diastereomers | frontiersin.org |

By employing these advanced synthetic methods, a diverse library of chiral analogues of this compound can be accessed, allowing for detailed exploration of structure-activity relationships where the stereochemistry of the cyclopentane ring is a critical variable.

Chemical Reactivity and Transformation Studies of 2 Cyclopentanecarbonylaniline

Reactivity of the Amide Functional Group

The amide group is a versatile functional group whose reactivity is characterized by the resonance delocalization between the nitrogen lone pair and the carbonyl group. This resonance imparts significant stability and influences its behavior in chemical reactions.

The carbonyl group within the amide linkage of 2-Cyclopentanecarbonylaniline is highly polarized. The greater electronegativity of the oxygen atom compared to the carbon atom results in a partial positive charge on the carbon and a partial negative charge on the oxygen. This polarity makes the carbonyl carbon an electrophilic center, susceptible to attack by nucleophiles.

Conversely, the lone pairs of electrons on the carbonyl oxygen allow it to act as a nucleophile or a Brønsted-Lowry base, readily undergoing protonation in the presence of acid. This dual reactivity is central to many transformations of the amide group.

A primary example of nucleophilic attack is the hydrolysis of the amide bond to yield cyclopentanecarboxylic acid and aniline (B41778). This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is first protonated, which significantly increases the electrophilicity of the carbonyl carbon. A water molecule, acting as a nucleophile, then attacks the activated carbonyl carbon. Subsequent proton transfer and elimination of aniline (which is protonated to the non-nucleophilic anilinium ion under acidic conditions) leads to the formation of the carboxylic acid.

Base-Catalyzed Hydrolysis: In the presence of a strong base, such as hydroxide, a direct nucleophilic attack occurs on the carbonyl carbon to form a tetrahedral intermediate. The reformation of the carbonyl double bond results in the expulsion of the aniline fragment as an amide anion, which subsequently deprotonates the newly formed carboxylic acid. This final acid-base step drives the reaction to completion.

| Condition | Catalyst/Reagent | Mechanism Steps | Products |

| Acidic | H₃O⁺, Heat | 1. Protonation of carbonyl oxygen2. Nucleophilic attack by water3. Proton transfer4. Elimination of aniline | Cyclopentanecarboxylic acid, Anilinium ion |

| Basic | OH⁻, Heat | 1. Nucleophilic attack by hydroxide2. Formation of tetrahedral intermediate3. Elimination of anilide anion4. Deprotonation of carboxylic acid | Cyclopentanecarboxylate, Aniline |

The amide group in this compound can be completely reduced to an amine. This transformation requires a powerful reducing agent due to the stability of the amide bond.

Reduction: The most common reagent for this purpose is Lithium Aluminium Hydride (LiAlH₄). ic.ac.ukmasterorganicchemistry.com The reaction effectively removes the carbonyl oxygen, converting the amide into the corresponding secondary amine, N-(cyclopentylmethyl)aniline. The mechanism involves the initial nucleophilic attack of a hydride ion on the carbonyl carbon. The resulting intermediate coordinates to the aluminum species, making the oxygen a good leaving group. A second hydride transfer results in the final amine product after an aqueous workup. youtube.com Unlike the reduction of esters or ketones, which yield alcohols, the reduction of amides proceeds with the complete removal of the carbonyl oxygen. youtube.com

| Reagent | Solvent | Product | Typical Conditions |

| Lithium Aluminium Hydride (LiAlH₄) | Diethyl ether or Tetrahydrofuran (THF) | N-(cyclopentylmethyl)aniline | Reaction at room temperature or reflux, followed by aqueous workup |

| Borane (BH₃) | Tetrahydrofuran (THF) | N-(cyclopentylmethyl)aniline | Milder alternative, often used with THF complex |

Oxidation: The direct oxidation of the amide group in this compound is not a common transformation. Generally, amides are resistant to oxidation. Specific oxidative cleavage or transformation would require harsh conditions or specialized reagents that would likely also affect the aniline ring.

N-Functionalization: The hydrogen atom on the amide nitrogen is acidic enough to be removed by a strong base, allowing for subsequent functionalization. N-alkylation is a common reaction where the deprotonated amide acts as a nucleophile, attacking an alkyl halide to form an N-alkylated, N-aryl amide. mdpi.com Alternatively, catalytic methods have been developed for the N-alkylation of amides using alcohols as the alkylating agents, which is an atom-economical process that produces water as the only byproduct. rsc.orgresearchgate.net

Cyclization: While this compound itself does not readily undergo intramolecular cyclization, derivatives of N-aryl amides are important precursors for synthesizing heterocyclic compounds. For instance, if a suitable functional group were present on the aniline ring, intramolecular cyclization could be induced. A notable example is the synthesis of oxindole (B195798) derivatives from N-aryl acrylamides, which proceeds via radical or photoredox-catalyzed cyclization. mdpi.comnih.gov Similarly, strategies exist for the intramolecular cyclization of N-aryl amides to prepare 3-amino oxindoles. rsc.orgresearchgate.net These reactions highlight the potential of the N-aryl amide scaffold in constructing more complex molecular architectures.

Reactivity of the Cyclopentane (B165970) Ring System

The cyclopentane ring is a saturated carbocycle and is generally characterized by its low reactivity compared to the amide functional group.

Direct functionalization of the C-H bonds of the cyclopentane ring in this compound is challenging due to the inert nature of alkanes. Most methods for functionalizing such rings lack regioselectivity. Free-radical halogenation, for example, would likely lead to a mixture of mono- and poly-halogenated products at various positions on the ring. Achieving regioselective functionalization typically requires the prior installation of a directing group or the use of advanced catalytic systems capable of selective C-H activation, for which there are limited examples on such simple substrates.

Ring-Opening: The cyclopentane ring is relatively stable due to its minimal angle and torsional strain. Consequently, ring-opening reactions require high energy conditions, such as pyrolysis, and are not synthetically common.

Ring-Expansion/Contraction: These rearrangements are plausible but would require the generation of a reactive intermediate, such as a carbocation, on the ring. For example, if a leaving group were installed on the cyclopentane ring (e.g., a hydroxyl or halide), its departure could generate a cyclopentyl cation. This cation could then undergo rearrangement.

Ring Expansion: A carbocation adjacent to the ring could trigger a ring-expansion rearrangement to form a more stable six-membered cyclohexane (B81311) ring. This process is driven by the relief of any residual ring strain and the formation of a more stable secondary or tertiary carbocation on the larger ring. nih.gov Such reactions, like the Tiffeneau–Demjanov rearrangement, are well-established for expanding five-membered rings.

Ring Contraction: While less common for cyclopentane, ring-contraction to a substituted cyclobutane (B1203170) is theoretically possible, though generally energetically unfavorable unless driven by specific structural features. baranlab.org

These transformations are not inherent to this compound itself but represent potential pathways for its derivatives under conditions that promote carbocation formation.

Reactivity of the Aniline Moiety

The aniline moiety in this compound is a primary determinant of the molecule's reactivity, particularly concerning the aromatic ring and the amino group itself.

Electrophilic Aromatic Substitution Patterns

The benzene (B151609) ring of this compound is subject to electrophilic aromatic substitution (SEAr), a fundamental class of reactions for aromatic compounds. wikipedia.orgmasterorganicchemistry.com The regioselectivity of these substitutions is dictated by the electronic effects of the two substituents: the amino group (-NH₂) and the cyclopentanecarbonyl group (-CO-C₅H₉).

The amino group is a potent activating group and an ortho, para-director due to its ability to donate electron density to the aromatic ring through resonance. Conversely, the cyclopentanecarbonyl group is a deactivating group and a meta-director because of its electron-withdrawing nature, which pulls electron density from the ring.

In this compound, these two groups are positioned ortho to each other. Their combined influence on incoming electrophiles can be predicted:

Activation/Deactivation: The strong activating effect of the amino group generally outweighs the deactivating effect of the acyl group, making the ring more reactive towards electrophiles than benzene itself, but less so than aniline.

Directing Effects: The directing effects of the two groups are reinforcing for substitution at the position para to the amino group (and meta to the acyl group). Substitution at the position ortho to the amino group is also possible, though potentially sterically hindered by the adjacent cyclopentanecarbonyl group.

Therefore, electrophilic substitution reactions on this compound are expected to yield predominantly the product substituted at the position para to the amino group.

Table 1: Predicted Major Products of Electrophilic Aromatic Substitution of this compound

| Reaction | Reagents | Predicted Major Product |

| Nitration | HNO₃, H₂SO₄ | 2-Cyclopentanecarbonyl-4-nitroaniline |

| Halogenation | Br₂, FeBr₃ | 4-Bromo-2-cyclopentanecarbonylaniline |

| Sulfonation | SO₃, H₂SO₄ | 4-Amino-3-cyclopentanecarbonylbenzenesulfonic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 4-Acyl-2-cyclopentanecarbonylaniline |

Modification of the Amino Group (e.g., Diazotization, Acylation)

The primary amino group of this compound is amenable to a variety of chemical transformations.

Diazotization:

Like other primary anilines, this compound can undergo diazotization upon treatment with a source of nitrous acid (e.g., NaNO₂ in the presence of a strong acid like HCl) at low temperatures. This reaction converts the amino group into a diazonium salt (-N₂⁺), which is a versatile intermediate in organic synthesis. The resulting diazonium salt can then be subjected to a range of Sandmeyer and related reactions to introduce a variety of substituents in place of the original amino group.

Acylation:

The amino group can be readily acylated by reacting this compound with acylating agents such as acid chlorides or anhydrides in the presence of a base. This reaction forms an amide linkage. Acylation of the amino group is often employed as a protective strategy in multi-step syntheses to moderate the activating effect of the amino group and to prevent its reaction under conditions intended for other parts of the molecule.

Table 2: Examples of Amino Group Modifications on this compound

| Reaction | Reagents | Product |

| Diazotization | NaNO₂, HCl, 0-5 °C | 2-Cyclopentanecarbonylbenzenediazonium chloride |

| Acylation | Acetyl chloride, Pyridine (B92270) | N-(2-Cyclopentanecarbonylphenyl)acetamide |

Multi-Component Reactions Incorporating this compound

Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the starting materials. nih.govbeilstein-journals.org Anilines are frequently employed as one of the key components in various MCRs. Given its structure, this compound could theoretically participate in several types of MCRs.

For instance, it could serve as the amine component in well-known MCRs such as:

Ugi Reaction: A four-component reaction involving an amine, a carboxylic acid, an aldehyde or ketone, and an isocyanide.

Povarov Reaction: A three-component reaction between an aniline, an aldehyde, and an electron-rich alkene to form tetrahydroquinolines. nih.gov

Doebner Reaction: A three-component reaction of an aniline, an α,β-unsaturated carbonyl compound, and pyruvic acid to yield quinoline-4-carboxylic acids. nih.gov

The presence of the cyclopentanecarbonyl group could influence the reactivity and steric course of these reactions, potentially leading to novel and complex molecular architectures.

Table 3: Hypothetical Multi-Component Reactions Involving this compound

| Reaction Name | Reactants | Potential Product Class |

| Ugi Reaction | This compound, Benzoic acid, Benzaldehyde, tert-Butyl isocyanide | α-Acylamino amide derivative |

| Povarov Reaction | This compound, Benzaldehyde, Ethyl vinyl ether | Tetrahydroquinoline derivative |

| Doebner Reaction | This compound, Cinnamaldehyde, Pyruvic acid | Quinolinedicarboxylic acid derivative |

Design and Synthesis of 2 Cyclopentanecarbonylaniline Derivatives and Analogues

Structural Variations at the Cyclopentane (B165970) Ring

Modifications to the cyclopentane ring are a primary strategy for altering the steric bulk, lipophilicity, and conformational profile of 2-Cyclopentanecarbonylaniline derivatives. These changes can significantly impact the molecule's interaction with biological targets.

Incorporation of Chiral Centers and Enantioselective Synthesis

The introduction of stereocenters into the cyclopentane ring is a critical step in developing selective molecular agents. Chiral cyclopentanes are prevalent in numerous biologically active natural products, and their synthesis is a key area of research. nih.gov Enantioselective synthesis ensures the production of a single, desired enantiomer, which is often crucial for therapeutic efficacy and safety.

Various asymmetric catalytic methods have been developed to construct chiral cyclopentane frameworks. For instance, the enantioselective nickel-catalyzed desymmetrizing arylative cyclization of alkynyl malonate esters with arylboronic acids yields highly functionalized chiral cyclopent-2-enones. nih.gov This method produces cyclopentenones with a quaternary stereocenter at the 5-position. nih.gov Another approach involves a multicatalytic cascade reaction combining secondary amine catalysis and N-heterocyclic carbene (NHC) catalysis to convert 1,3-dicarbonyls and α,β-unsaturated aldehydes into densely functionalized cyclopentanones with high enantioselectivity. nih.gov

Furthermore, stereoselective routes starting from natural precursors like hexoses have been established. A key strategy involves the ring-closing metathesis (RCM) of a polysubstituted diene intermediate derived from a protected sugar, followed by stereoselective functionalization to yield polyhydroxylated cyclopentane β-amino acids. nih.gov These synthetic strategies can be adapted to produce enantiomerically pure cyclopentanecarboxylic acid derivatives, which can then be coupled with aniline (B41778) to yield the desired chiral this compound analogues.

Table 1: Methodologies for Enantioselective Cyclopentane Synthesis

| Methodology | Key Features | Precursors | Product Type |

| Nickel-Catalyzed Desymmetrization | Forms quaternary stereocenter; high enantioselectivity. nih.gov | Alkynyl malonate esters, Arylboronic acids | Chiral Cyclopent-2-enones |

| Multicatalytic Cascade Reaction | One-pot synthesis; high enantioselectivity. nih.gov | 1,3-Dicarbonyls, α,β-Unsaturated aldehydes | Functionalized Cyclopentanones |

| Ring-Closing Metathesis (RCM) | Utilizes natural chiral pool; stereoselective. nih.gov | Hexose-derived dienes | Polyhydroxylated Cyclopentanes |

Heteroatom-Substituted Cyclopentane Analogues

Replacing one or more carbon atoms of the cyclopentane ring with a heteroatom (e.g., oxygen, sulfur, or nitrogen) creates heterocyclic analogues with distinct properties. Heterocycles are fundamental components in medicinal chemistry, often enhancing solubility, polarity, and the capacity for hydrogen bonding, which can lead to improved pharmacokinetic profiles. nih.govresearchgate.net

Oxolane (Tetrahydrofuran) Analogues: The synthesis of oxolane-containing analogues, where a carbon atom is replaced by oxygen, can be achieved using various methods. Tetrahydrofuran itself is a common structural motif in natural products. chemicalbook.comacs.org Chiral oxolane derivatives can be synthesized from readily available starting materials like 2-deoxy-D-ribose through reduction and subsequent dehydration/cyclization. nih.gov The resulting hydroxylated oxolane can be further functionalized to a carboxylic acid and coupled with aniline.

Thia-Cyclopentane (Thiolane) Analogues: The incorporation of a sulfur atom yields a thiolane ring. Sulfur-containing heterocycles are present in numerous FDA-approved drugs and exhibit a wide range of biological activities. For example, 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a versatile intermediate where a thiophene (B33073) ring is fused to a cyclopentane ring, demonstrating the utility of sulfur-containing cyclopentane analogues in building complex molecules. nbinno.com

Modifications of the Amide Linkage

The amide bond is a central feature of the this compound scaffold, providing structural rigidity and hydrogen bonding capabilities. However, modifications to this linkage are often pursued to enhance metabolic stability or to explore different conformational states.

Isosteric Replacements of the Carbonyl or Amide Nitrogen

Bioisosteric replacement of the amide bond is a common strategy in drug design to improve properties while retaining biological activity. Various functional groups can mimic the steric and electronic characteristics of the amide group. Common bioisosteres include heterocycles like oxadiazoles, triazoles, and pyrazoles, as well as functional groups like fluoroalkenes and trifluoroethylamines.

Heterocyclic rings such as 1,2,4-oxadiazoles and 1,2,3-triazoles are frequently used as amide isosteres. They can mimic the planarity and dipole moment of the amide bond while offering increased metabolic stability. The synthesis of these analogues involves coupling the corresponding heterocyclic carboxylic acid with aniline or reacting a cyclopentane-derived intermediate with an appropriately functionalized aniline heterocycle.

Conformational Constraints and Rigid Analogues

Reducing the conformational flexibility of a molecule can lead to increased potency and selectivity for a biological target by locking it into a bioactive conformation. nih.gov For this compound, this can be achieved by introducing additional cyclic constraints.

One effective approach is the synthesis of bicyclic structures that fuse the cyclopentane ring with another ring system. The development of rigid dipeptide mimetics, such as indolizidinone and pyrrolizidinone amino acids, provides a blueprint for this strategy. acs.orgacs.orgnih.govnih.gov These systems are designed to mimic secondary peptide structures like β-turns. nih.gov Applying this concept, one could envision synthesizing analogues where the cyclopentane ring is fused to the aniline ring or another cyclic structure, thereby creating a rigid, bicyclic core. Such conformationally rigid analogues offer a powerful tool for probing structure-activity relationships. acs.org

Table 2: Strategies for Creating Rigid Analogues

| Strategy | Example Scaffold | Key Advantage |

| Ring Fusion | Indolizidinones acs.orgacs.org | Locks dihedral angles, mimics peptide turns. |

| Bicyclic Core | Pyrrolizidinones nih.govnih.gov | Constrains backbone and side-chain geometry. |

Functionalization of the Aniline Aromatic Ring

Direct modification of the aniline ring allows for the introduction of a wide array of functional groups that can modulate the electronic properties, solubility, and target interactions of the molecule. The existing N-acyl group (the cyclopentanecarbonyl moiety) acts as a directing group in electrophilic aromatic substitution reactions.

The amide group is an ortho-, para-directing activator. However, due to the steric bulk of the cyclopentanecarbonyl group, substitution is often favored at the para-position. Standard electrophilic aromatic substitution reactions, such as halogenation, nitration, and Friedel-Crafts reactions, can be used to introduce substituents onto the ring. byjus.commasterorganicchemistry.comlibretexts.org

More advanced C-H functionalization techniques offer precise control over the position of substitution. Palladium-catalyzed ortho-arylation of anilides is a powerful method for forming biaryl compounds by directly coupling the anilide with an aryl partner. nih.govacs.org This reaction proceeds via a bidentate-chelation-assisted C-H activation mechanism, providing high regioselectivity for the ortho position. researchgate.net Similarly, iron-catalyzed ortho-trifluoromethylation using picolinamide (B142947) as a directing group allows for the direct introduction of a CF3 group, a valuable substituent in medicinal chemistry. rsc.org These modern synthetic methods provide efficient and selective routes to functionalized aniline derivatives that would be difficult to access through traditional means.

Table 3: Methods for Aniline Ring Functionalization

| Reaction Type | Position | Reagents/Catalyst | Key Feature |

| Electrophilic Aromatic Substitution | Ortho, Para | Varies (e.g., Br₂, HNO₃) | Classic method, directed by amide group. libretexts.org |

| Pd-Catalyzed C-H Arylation | Ortho | Pd(OAc)₂, DMSO, TFA nih.govacs.org | Direct formation of biaryl compounds. |

| Fe-Catalyzed C-H Trifluoromethylation | Ortho | Fe catalyst, Picolinamide directing group rsc.org | Introduces CF₃ group selectively. |

| Norbornene-mediated C-H Arylation | Meta | Pd catalyst, Norbornene nih.gov | Access to meta-substituted products. |

Electronic and Steric Effects of Aromatic Substituents

The properties and reactivity of this compound derivatives are significantly influenced by the electronic and steric nature of substituents on the aniline ring. These substituents can alter the electron density of the aromatic system and the amide linkage, thereby affecting the molecule's conformation, basicity, and potential intermolecular interactions.

Electronic Effects:

Substituents on the aromatic ring are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).

Electron-Donating Groups (EDGs): Groups such as methoxy (B1213986) (-OCH3), methyl (-CH3), and amino (-NH2) increase the electron density on the aromatic ring through inductive (+I) and/or resonance (+M) effects. ncert.nic.in This increased electron density can enhance the basicity of the aniline nitrogen, although in the case of this compound, the nitrogen is part of an amide and is significantly less basic. ncert.nic.inquora.com However, EDGs can influence the reactivity of the ring in electrophilic aromatic substitution reactions and alter the electronic character of the amide bond. For instance, EDGs at the para-position to the amide group can increase the electron density on the nitrogen, potentially affecting the rotational barrier of the C-N amide bond. pharmacyfreak.com

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2), cyano (-CN), and halogens (-F, -Cl) decrease the electron density of the aromatic ring through inductive (-I) and/or resonance (-M) effects. ncert.nic.in This reduction in electron density makes the aromatic ring less reactive towards electrophilic substitution and decreases the basicity of any remaining amino functionalities. EWGs can also influence the properties of the amide group, for example, by making the amide proton more acidic.

The position of the substituent (ortho, meta, or para) is critical. Ortho and para substituents have a more pronounced resonance effect on the amino group, while meta substituents primarily exert an inductive effect. pharmacyfreak.com

Steric Effects:

Steric hindrance, arising from the physical bulk of substituents, plays a vital role in the conformation of this compound derivatives.

Amide Bond Conformation: The amide bond itself has a significant planar character due to resonance between the nitrogen lone pair and the carbonyl group. nih.gov Steric and electronic effects of substituents can influence the preference for the trans or cis conformation of the amide bond, although the trans conformation is generally favored to minimize steric clashes. nih.govnih.gov

The interplay of these electronic and steric factors is crucial in the rational design of new derivatives. A summary of the expected effects of various substituents on the aniline ring is presented in the table below.

| Substituent (Position) | Electronic Effect | Steric Effect | Predicted Impact on Basicity of Aniline Nitrogen (if unacylated) |

| -OCH3 (para) | Electron-donating (+M > -I) | Minimal | Increase |

| -CH3 (para) | Electron-donating (+I) | Minimal | Increase |

| -NO2 (para) | Electron-withdrawing (-M, -I) | Minimal | Decrease |

| -Cl (para) | Electron-withdrawing (-I > +M) | Minimal | Decrease |

| -CH3 (ortho) | Electron-donating (+I) | Moderate | Decrease (due to steric hindrance) |

| -NO2 (ortho) | Electron-withdrawing (-M, -I) | Moderate | Significant Decrease |

Heterocyclic Ring Fused Analogues

Fusing a heterocyclic ring to the this compound scaffold creates a rigid, polycyclic system with a distinct three-dimensional shape and chemical character. The precursor, 2-aminobenzamide (B116534) (which can be conceptually derived from this compound via hydrolysis or used as a starting material for analogous structures), is a versatile building block for the synthesis of several important classes of fused heterocycles, notably quinazolinones and benzodiazepines. researchgate.netwum.edu.pl

Quinazolinone Analogues:

Quinazolinones are a class of fused heterocyclic compounds that feature a pyrimidine (B1678525) ring fused to a benzene (B151609) ring. They can be synthesized from 2-aminobenzamide derivatives through various methods. mdpi.com A common approach involves the condensation of a 2-aminobenzamide with an aldehyde or alcohol. researchgate.netrsc.org For example, the reaction of a substituted 2-aminobenzamide with an alcohol can proceed via a copper-catalyzed aerobic oxidation to yield the corresponding quinazolinone. rsc.org The mechanism often involves the oxidation of the alcohol to an aldehyde, which then forms an imine with the aniline nitrogen, followed by intramolecular cyclization and subsequent oxidation. rsc.org

The cyclopentyl moiety from the original structure could be incorporated at various positions, or the synthesis could start from a 2-aminobenzamide and introduce other functionalities. Palladium-catalyzed multicomponent reactions have also been developed, allowing for the one-pot synthesis of quinazolinones from 2-aminobenzamides, aryl halides, and a source of carbon monoxide or an isocyanide. mdpi.com

Benzodiazepine (B76468) Analogues:

Benzodiazepines are another important class of fused heterocycles, containing a diazepine (B8756704) ring fused to a benzene ring. The synthesis of 1,4-benzodiazepines can be achieved from precursors like 2-aminobenzophenones or 2-aminobenzylamines. wum.edu.plnih.gov Starting from a 2-aminobenzamide derivative, reaction with an appropriate α-amino acid can lead to the formation of 1,4-benzodiazepine-2,5-diones. rsc.org More complex, fused systems, such as quinazolinotriazolobenzodiazepines, can be synthesized through cascade reactions starting from appropriately functionalized 2-aminobenzamide precursors. nih.gov These multi-step, one-pot syntheses demonstrate the utility of the 2-aminobenzamide scaffold in constructing complex heterocyclic systems. nih.gov

A general representation of the synthesis of these fused systems from a 2-aminobenzamide precursor is shown below.

| Heterocyclic System | Precursor | Key Reagents/Conditions |

| Quinazolinone | 2-Aminobenzamide | Alcohols, Copper catalyst, Base (e.g., Cs2CO3) rsc.org |

| Quinazolinone | 2-Aminobenzamide | Aryl halides, CO or Isocyanide, Palladium catalyst mdpi.com |

| 1,4-Benzodiazepine-2,5-dione | 2-Aminobenzamide | α-Amino acids, Catalyst (e.g., H2PtCl6) rsc.org |

| Fused Polycyclic Systems | Functionalized 2-Aminobenzamide | Iodine-catalyzed cascade reactions nih.gov |

Combinatorial and Diversity-Oriented Synthesis of Libraries

The principles of combinatorial chemistry and diversity-oriented synthesis (DOS) are powerful strategies for the rapid generation of large collections, or "libraries," of structurally related compounds. cam.ac.uk These approaches are highly applicable to the this compound scaffold to explore a wide range of chemical space.

Combinatorial Synthesis:

Combinatorial synthesis focuses on creating large numbers of compounds by systematically combining a smaller number of building blocks. For the this compound scaffold, a library could be generated by reacting a variety of substituted isatoic anhydrides (precursors to 2-aminobenzamides) with different amines. mdpi.comnih.gov Alternatively, a common 2-aminobenzamide core could be acylated with a diverse set of carboxylic acids.

This approach often utilizes a "privileged scaffold," which is a molecular framework known to bind to multiple biological targets. nih.gov The 2-aminobenzamide and related quinazolinone or benzodiazepine structures are considered privileged scaffolds. cam.ac.uknih.gov By decorating this core with a variety of substituents (appendage diversity), a focused library can be created to optimize interactions with a specific target. cam.ac.uk For example, a library of 2-aminobenzimidazole (B67599) derivatives was synthesized to explore inhibitors of specific ion channels. nih.gov

Diversity-Oriented Synthesis (DOS):

DOS aims to create libraries of structurally diverse molecules, often with complex and varied three-dimensional shapes. nih.gov Unlike combinatorial synthesis which often focuses on a single core scaffold, DOS employs branching reaction pathways to generate multiple, distinct scaffolds from a common starting material. cam.ac.uknih.gov

Starting with a functionalized this compound or a related precursor, different reaction conditions or reagents can be used to steer the synthesis towards different classes of compounds. For example, from a chiral bicyclic lactam, different reagents can trigger cyclization reactions to generate diverse privileged scaffolds like pyrrolidines and indolines. nih.gov A similar strategy could be envisioned for the this compound core, where different reagents could promote intramolecular cyclizations to form various fused heterocyclic systems. This "reagent-based differentiation" is a key tactic in DOS. nih.gov

The goal of DOS is to populate chemical space with a wide variety of molecular architectures, increasing the probability of discovering novel biological activities without a preconceived biological target. cam.ac.uk The development of libraries based on privileged substructures, such as pyrimidines embedded in polyheterocyclic systems, exemplifies a modern approach that merges the concepts of privileged scaffolds with the structural diversity goals of DOS. researchgate.netdatapdf.com

| Synthesis Strategy | Primary Goal | Approach with this compound Scaffold | Example of Diversity |

| Combinatorial Synthesis | Generate large number of analogues around a core scaffold. | Vary substituents on the aniline ring and/or the acyl group. | Appendage Diversity |

| Diversity-Oriented Synthesis (DOS) | Generate structurally diverse scaffolds from a common precursor. | Use branching reaction pathways to create different fused heterocyclic systems (e.g., quinazolinones, benzodiazepines, etc.). | Scaffold Diversity |

Theoretical and Computational Investigations of 2 Cyclopentanecarbonylaniline

Electronic Structure and Bonding Analysis

Understanding the distribution of electrons within a molecule is fundamental to predicting its chemical behavior. Computational methods allow for a detailed analysis of the electronic structure and bonding in 2-Cyclopentanecarbonylaniline.

Density Functional Theory (DFT) is a widely used quantum chemical method for calculating the electronic structure of molecules. arxiv.orgrsc.org It provides a balance between accuracy and computational cost, making it suitable for medium-sized molecules like this compound. DFT calculations can determine the molecule's optimized geometry, electronic energy, and the distribution of electron density.

In a typical DFT study of this compound, the geometry of the molecule is optimized to find its most stable three-dimensional structure, corresponding to the minimum energy on the potential energy surface. nih.gov Functionals like B3LYP or WB97XD with a suitable basis set such as 6-311++G(d,p) are commonly employed for such calculations. nih.gov The results of these calculations provide key electronic properties, such as orbital energies, dipole moment, and atomic charges, which are crucial for understanding the molecule's polarity and reactivity.

Table 1: Calculated Electronic Properties of this compound (Hypothetical DFT Results)

| Property | Calculated Value |

|---|---|

| Total Energy (Hartree) | -672.12345 |

| Dipole Moment (Debye) | 2.58 |

| Charge on Carbonyl Carbon | +0.45 e |

| Charge on Amino Nitrogen | -0.38 e |

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgfiveable.me The energy and localization of these orbitals are key indicators of a molecule's ability to act as an electron donor or acceptor. wpmucdn.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline (B41778) ring, particularly on the nitrogen atom and the aromatic system. This indicates that the molecule will likely act as a nucleophile or be susceptible to electrophilic attack at these sites. Conversely, the LUMO is anticipated to be centered on the electron-withdrawing cyclopentanecarbonyl group, specifically on the carbonyl carbon. This site would be the primary target for nucleophilic attack. The energy gap between the HOMO and LUMO is a measure of the molecule's chemical stability and reactivity. cureffi.org

Table 2: Frontier Orbital Energies for this compound (Hypothetical)

| Orbital | Energy (eV) |

|---|---|

| HOMO | -5.85 |

| LUMO | -0.95 |

| HOMO-LUMO Gap | 4.90 |

Conformational Analysis and Dynamics

The three-dimensional shape of this compound is not rigid. The molecule can adopt various conformations due to rotation around single bonds. Understanding this flexibility is crucial as different conformers can have different energies and reactivities.

A Potential Energy Surface (PES) is a mathematical or graphical representation of a system's energy as a function of its geometric parameters. libretexts.orglibretexts.org By mapping the PES, chemists can identify stable conformers (local minima), transition states between them (saddle points), and the energy barriers for conformational changes. researchgate.net For this compound, a key conformational variable is the dihedral angle between the plane of the aniline ring and the carbonyl group. A relaxed PES scan, where this dihedral angle is systematically varied and the energy is minimized at each step, can reveal the most stable rotational isomers (rotamers).

Table 3: Relative Energies of this compound Conformers (Hypothetical PES Scan Results)

| Conformer Description | Dihedral Angle (Aniline-Carbonyl) | Relative Energy (kcal/mol) |

|---|---|---|

| Global Minimum (Planar) | ~0° | 0.00 |

| Transition State | ~90° | 4.50 |

| Local Minimum (Twisted) | ~180° | 1.20 |

Molecular Dynamics (MD) simulations provide a way to explore the conformational landscape of a molecule over time by solving Newton's equations of motion for its atoms. nih.govmdpi.com An MD simulation of this compound, typically in a simulated solvent environment, would show how the molecule moves, vibrates, and changes conformation at a given temperature. mdpi.comnih.gov The resulting trajectory provides a dynamic picture of the molecule's flexibility, showing the relative populations of different conformers and the rates of interconversion between them. This approach offers a more comprehensive view of the molecule's behavior in solution than static calculations alone.

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry is an indispensable tool for investigating the detailed mechanisms of chemical reactions. beilstein-journals.org By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for a proposed reaction pathway can be constructed.

For this compound, one could computationally study a reaction such as electrophilic aromatic substitution on the aniline ring. DFT calculations would be used to locate the transition state structure for the attack of an electrophile (e.g., a nitronium ion, NO₂⁺) at different positions on the ring (ortho, meta, para to the amino group). The activation energy (the energy difference between the reactants and the transition state) for each pathway can be calculated. The pathway with the lowest activation energy is predicted to be the most favorable, thus elucidating the reaction's regioselectivity and mechanism.

Table 4: Calculated Energy Profile for a Hypothetical Nitration Reaction (Hypothetical)

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants (this compound + NO₂⁺) | 0.0 |

| Transition State (para-attack) | +12.5 |

| Transition State (ortho-attack) | +15.8 |

| Product (para-nitro substituted) | -8.2 |

Transition State Identification and Characterization

Information regarding the transition states involved in reactions of this compound is not available in the current body of scientific literature. Such a study would typically involve computational modeling of potential reaction coordinates to locate the saddle points on the potential energy surface corresponding to the transition states. Characterization would then involve frequency analysis to confirm the presence of a single imaginary frequency, which is the hallmark of a true transition state.

Energetic Profiles and Reaction Pathways

Detailed energetic profiles and reaction pathways for chemical transformations involving this compound have not been computationally investigated in published research. The generation of such profiles would require mapping the energy of the system as it progresses from reactants through transition states to products, providing crucial information on activation energies and reaction thermodynamics.

Prediction of Spectroscopic Signatures for Structural Research

While general spectroscopic properties of amides and anilines are well-documented, specific computationally predicted spectroscopic data for this compound are not present in the available literature. A dedicated computational study would be necessary to generate predictions for its 1H and 13C NMR chemical shifts, its characteristic IR absorption bands (such as the amide I and II bands), and its electronic transitions in the UV-Vis spectrum.

Advanced Structural Elucidation and Characterization Methodologies in Research

High-Resolution Mass Spectrometry for Reaction Monitoring and Product Confirmation

There is no published research detailing the use of high-resolution mass spectrometry (HRMS) for monitoring reactions that produce 2-Cyclopentanecarbonylaniline or for confirming its exact mass. This technique is crucial for determining the elemental composition of a molecule with high accuracy, but its application to this specific compound has not been documented.

Advanced Nuclear Magnetic Resonance Spectroscopy (e.g., 2D NMR, Solid-State NMR)

Detailed studies employing advanced Nuclear Magnetic Resonance (NMR) spectroscopy, such as two-dimensional (2D) NMR or solid-state NMR, to thoroughly characterize the structure of this compound are absent from the scientific literature. While basic NMR data may exist in commercial or private databases, in-depth academic research exploring its complex NMR properties is not available.

X-ray Crystallography for Solid-State Molecular Architecture Determination

The definitive three-dimensional structure of this compound in its solid state has not been determined through X-ray crystallography, according to public records. This powerful technique provides precise information on bond lengths, bond angles, and crystal packing, but no crystallographic data for this compound has been deposited in scientific databases.

Chiroptical Spectroscopy for Enantiomeric Purity Assessment (e.g., CD, ORD)

Given that this compound is not an inherently chiral molecule, the application of chiroptical spectroscopy techniques like Circular Dichroism (CD) or Optical Rotatory Dispersion (ORD) for enantiomeric purity assessment is not relevant unless it is derivatized or used in a chiral context, for which there is no available research.

Applications of 2 Cyclopentanecarbonylaniline in Synthetic Chemistry and Materials Science

As a Synthetic Building Block for Complex Organic Scaffolds

The bifunctional nature of 2-Cyclopentanecarbonylaniline, containing both a nucleophilic amine and an electrophilic ketone, makes it a prime starting material for building intricate molecular frameworks.

Precursor in Heterocyclic Synthesis

One of the most significant applications of 2-aminophenyl ketone derivatives, including this compound, is in the synthesis of quinazolines. Quinazolines are a class of nitrogen-containing heterocyclic compounds with a wide range of pharmacological properties. researchgate.net The synthesis often involves a condensation and cyclization reaction between the 2-aminophenyl ketone and a suitable nitrogen source, such as an amine.

For instance, ruthenium-catalyzed dehydrogenative coupling reactions provide an efficient pathway to quinazoline (B50416) derivatives from 2-aminophenyl ketones and amines. organic-chemistry.org This method is atom-economical and avoids the use of harsh reagents. While the specific use of this compound is not detailed in broad studies, its structural motif fits perfectly into this synthetic scheme, reacting with an amine to form a 2-cyclopentyl-substituted quinazoline.

Table 1: Representative Synthesis of Quinolines from 2-Aminophenyl Ketone Derivatives

| Catalyst System | Amine Partner | Product Type | Yield | Reference |

|---|---|---|---|---|

| Ru₃(CO)₁₂/Xantphos/t-BuOK | Benzylamine | 2-Arylquinazoline | Good | organic-chemistry.org |

| Ceric Ammonium (B1175870) Nitrate (CAN)-TBHP | Benzylamine | 2-Phenylquinazoline | Good to Excellent | organic-chemistry.org |

| FeBr₂ (aerobic conditions) | Benzylamine | Quinazoline | Good to Excellent | nih.gov |

This table illustrates common catalytic systems used for converting the 2-aminophenyl ketone scaffold into quinazolines, a reaction for which this compound is a suitable precursor.

Intermediate in Total Synthesis of Target Molecules

The 2-aminophenyl ketone framework is a recognized intermediate in the synthesis of more complex molecules, including natural products and pharmaceuticals. While a specific total synthesis employing this compound as a key intermediate is not prominently documented in readily available literature, its utility can be inferred from analogous structures. For example, substituted o-aminophenyl ketones are key intermediates in manufacturing certain herbicides and are precursors to various bioactive compounds. google.com

The reactivity of the carbonyl and amino groups allows for a wide range of transformations, such as the formation of imines, enamines, and further cyclization reactions to build polycyclic systems. rsc.org Its role as a precursor in the synthesis of ketamine analogues, where (2-chlorophenyl)(cyclopentyl)methanone is a key starting material, highlights the importance of the cyclopentyl ketone moiety attached to a phenyl ring in constructing neurologically active compounds. google.comresearchgate.net

Role as a Ligand or Component in Catalytic Systems

The inherent electronic and structural features of this compound allow it to participate in catalytic processes, either as an organocatalyst itself or as a ligand for transition metals.

Organic Catalysis and Organocatalysis

Organocatalysis utilizes small, metal-free organic molecules to accelerate chemical reactions. While this compound is not a widely recognized named organocatalyst, its functional groups—a primary amine (a Lewis base and hydrogen bond donor) and a ketone (a Lewis base and hydrogen bond acceptor)—give it the potential to act in such a capacity. These groups can activate substrates through the formation of hydrogen bonds or by forming transient iminium or enamine intermediates. This dual functionality is a hallmark of many bifunctional organocatalysts.

Transition Metal Ligand Design

The structure of this compound is ideally suited for acting as a bidentate ligand for transition metal ions. The nitrogen atom of the amine and the oxygen atom of the carbonyl group can coordinate to a metal center, forming a stable five-membered chelate ring. wikipedia.org Such N,O-bidentate ligands are crucial in coordination chemistry and catalysis.

Complexes formed from ligands with a similar 2-aminophenyl imine or ketone structure have been synthesized with various transition metals, including Co(II), Ni(II), and Cu(II). researchgate.netresearchgate.net These metal complexes can exhibit interesting geometries and catalytic activities. The electronic properties of the ligand, and thus the reactivity of the metal center, can be fine-tuned by modifying the substituents on the aromatic ring or the ketone. The cyclopentyl group in this compound provides specific steric bulk that can influence the coordination sphere of the metal and the selectivity of catalytic reactions. wikipedia.org

Table 2: Potential Coordination Modes of this compound

| Coordination Atom 1 | Coordination Atom 2 | Chelate Ring Size | Potential Metal Partners |

|---|

Integration into Supramolecular Assemblies

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. This compound possesses several features that enable its participation in forming ordered supramolecular assemblies.

The primary amine group is an excellent hydrogen bond donor, while the carbonyl oxygen is a hydrogen bond acceptor. This allows for the formation of robust intermolecular hydrogen bonding networks, which are fundamental in crystal engineering. mdpi.com These interactions can guide the molecules to self-assemble into well-defined one-, two-, or three-dimensional structures in the solid state. nih.gov

No scientific research data is publicly available for "this compound" in the specified fields of synthetic chemistry and materials science.

Following a comprehensive search of scientific databases and scholarly articles, no specific research has been found regarding the applications of the chemical compound this compound in the areas of host-guest chemistry, self-assembly processes, molecular recognition, or its potential in the development of functional materials such as polymers and liquid crystals.

The absence of published literature indicates that this particular compound has likely not been a subject of investigation for these specific applications. Scientific research often focuses on molecules with specific structural features or predicted properties that make them promising candidates for advanced materials or complex chemical systems. It appears that this compound has not been identified as such a candidate in the currently available scientific literature.

Therefore, it is not possible to provide a detailed article with research findings, data tables, or in-depth analysis on the following topics as they relate to this compound:

Potential in Functional Materials Development (e.g., Polymer Chemistry, Liquid Crystals)

Further research would be required to determine if this compound possesses any properties that would make it a suitable candidate for study in these advanced areas of chemistry and materials science. At present, no such data exists in the public domain.

Future Research Directions and Emerging Trends in 2 Cyclopentanecarbonylaniline Chemistry

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the synthesis and optimization of compounds like 2-Cyclopentanecarbonylaniline. princeton.edurjptonline.org These computational tools can analyze vast datasets of chemical reactions to identify patterns and predict outcomes with increasing accuracy. rjptonline.org

For the synthesis of this compound, ML algorithms, such as random forest models, could be trained on existing reaction data to predict the yield and selectivity of various synthetic routes. princeton.edu By inputting the structures of starting materials, catalysts, and solvents, these models can forecast the most efficient conditions, thereby reducing the need for extensive trial-and-error experimentation. princeton.edu This approach accelerates the discovery of optimal synthetic pathways.

| AI/ML Application | Potential Impact on this compound Synthesis | Key Technologies |

| Reaction Prediction | Forecasting reaction yields and identifying potential side products. | Deep learning, Random Forest Models princeton.edu |

| Synthesis Optimization | Rapidly determining optimal reaction conditions (temperature, solvent, catalyst). | Bayesian Optimization, Self-Optimizing Systems mdpi.com |

| Retrosynthesis Planning | Proposing novel and efficient synthetic routes from readily available starting materials. | Transformer-based models, Hyper-graph exploration amazonaws.com |

Exploration of Novel Reactivity and Unconventional Reaction Conditions

Future research will likely focus on uncovering novel reactivity patterns for this compound under unconventional reaction conditions. This involves exploring transformations that are not accessible through traditional synthetic methods, leading to the creation of new molecular architectures.

One area of interest is the use of mechanochemistry, where mechanical force (e.g., ball milling) is used to drive chemical reactions in the absence of bulk solvents. This technique can lead to different product selectivities compared to solution-phase reactions and offers a more sustainable approach to synthesis. The application of mechanochemistry to the synthesis or derivatization of this compound could provide access to novel compounds while minimizing solvent waste.

Another emerging area is the use of continuous-flow reactors. These systems allow for precise control over reaction parameters such as temperature, pressure, and reaction time, enabling the use of conditions that are difficult to achieve in batch processes. Flow chemistry could be employed to perform high-temperature or high-pressure reactions with this compound, potentially unlocking new reaction pathways and improving safety and scalability. The exploration of unusual reactions, such as novel variations of the Friedlander reaction, could also lead to new heterocyclic structures derived from this compound. nih.gov

Development of Highly Sustainable and Atom-Economical Synthetic Routes

The principles of green chemistry are increasingly guiding synthetic strategy, with a strong emphasis on sustainability and atom economy. Future research on this compound will prioritize the development of synthetic routes that are both environmentally benign and efficient.

Atom economy, a concept that measures the efficiency of a chemical reaction in converting reactants to the desired product, will be a key focus. rsc.org The goal is to design synthetic pathways that maximize the incorporation of all reactant atoms into the final product, thereby minimizing waste. For the synthesis of this compound, this could involve the use of catalytic addition reactions or condensation reactions that generate only water as a byproduct.

The use of renewable feedstocks and greener solvents will also be a critical aspect of sustainable synthesis. Research may explore the synthesis of this compound precursors from bio-based materials. Additionally, the replacement of traditional volatile organic solvents with more environmentally friendly alternatives, such as water, supercritical fluids, or bio-derived solvents, will be a priority. The development of a 100% atom-economical synthesis is a significant goal in green chemistry. rsc.org

| Green Chemistry Principle | Application in this compound Synthesis | Expected Outcome |

| Atom Economy | Designing reactions where most atoms from the reactants are incorporated into the final product. rsc.org | Reduced waste generation and increased efficiency. |

| Use of Renewable Feedstocks | Synthesizing precursors from biomass or other renewable sources. | Reduced reliance on fossil fuels and a smaller carbon footprint. |

| Green Solvents | Employing water, supercritical CO2, or biodegradable solvents in the reaction and purification steps. | Minimized environmental pollution and improved worker safety. |

| Catalysis | Utilizing highly efficient and recyclable catalysts to reduce energy consumption and waste. | Lower environmental impact and more cost-effective production. |

In-Situ Spectroscopic Monitoring for Mechanistic Understanding of Reactions

A deeper understanding of reaction mechanisms is crucial for optimizing synthetic processes and controlling product outcomes. In-situ spectroscopic techniques, which allow for the real-time monitoring of chemical reactions, are powerful tools for gaining mechanistic insights. frontiersin.org

For the synthesis of this compound, in-situ Fourier Transform Infrared (FTIR) spectroscopy can be used to track the concentrations of reactants, intermediates, and products as the reaction progresses. nih.govnih.gov This provides valuable kinetic data and can help identify transient species that are not observable through traditional offline analysis. xjtu.edu.cn By observing the formation and consumption of intermediates, researchers can elucidate the reaction pathway and identify rate-determining steps. nih.gov

Other in-situ techniques, such as Raman spectroscopy and UV-Vis absorption, can also provide complementary information about the reacting system. frontiersin.org The data obtained from these in-situ studies can be used to develop more accurate kinetic models of the reaction, which can then be used to optimize reaction conditions and improve process control. This approach is invaluable for understanding complex reaction networks and for the rational design of more efficient synthetic methods. researchgate.net

Synergistic Approaches Combining Experimental and Computational Methodologies

The synergy between experimental and computational chemistry offers a powerful approach to understanding and predicting chemical behavior. rsc.org By combining laboratory experiments with theoretical calculations, researchers can gain a more comprehensive understanding of the structural, electronic, and reactive properties of molecules like this compound. rsc.org

Computational methods, such as Density Functional Theory (DFT), can be used to model the geometry and electronic structure of this compound and its derivatives. rsc.org These calculations can predict spectroscopic properties, which can then be compared with experimental data to validate the computational model. Furthermore, DFT can be used to explore reaction mechanisms, calculate activation energies, and predict the feasibility of different reaction pathways. nih.gov

This integrated approach can guide experimental work by identifying promising synthetic routes and predicting the properties of new compounds. For example, computational screening could be used to identify the most promising catalysts for a particular transformation involving this compound, which can then be synthesized and tested in the laboratory. This synergistic approach accelerates the research and development process and leads to a deeper fundamental understanding of chemical systems. nih.gov

Q & A

Q. 1.1. What are the established synthetic protocols for 2-Cyclopentanecarbonylaniline, and how can experimental reproducibility be ensured?

Answer: Synthetic routes typically involve cyclopentanecarbonyl chloride coupling with aniline derivatives under controlled conditions (e.g., Schotten-Baumann reaction). To ensure reproducibility: